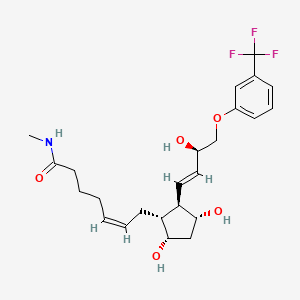

Fluprostenol methyl amide

描述

Structure

3D Structure

属性

分子式 |

C24H32F3NO5 |

|---|---|

分子量 |

471.5 g/mol |

IUPAC 名称 |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-methylhept-5-enamide |

InChI |

InChI=1S/C24H32F3NO5/c1-28-23(32)10-5-3-2-4-9-19-20(22(31)14-21(19)30)12-11-17(29)15-33-18-8-6-7-16(13-18)24(25,26)27/h2,4,6-8,11-13,17,19-22,29-31H,3,5,9-10,14-15H2,1H3,(H,28,32)/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1 |

InChI 键 |

YXFDHJVQVJMAKW-OWEKAKITSA-N |

手性 SMILES |

CNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

规范 SMILES |

CNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |

同义词 |

N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluprostenol Methyl Amide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol (B1673476) methyl amide is a synthetic prostaglandin (B15479496) analogue. While specific research on the methyl amide derivative is limited, its chemical structure and the extensive data available for its parent compound, fluprostenol, strongly suggest its function as a potent and selective agonist for the prostaglandin F2α receptor (FP receptor). This guide provides a comprehensive overview of the chemical structure and properties of fluprostenol methyl amide, inferring its pharmacological profile from the well-characterized activities of fluprostenol. Detailed experimental methodologies for key assays and a proposed synthesis route are included to facilitate future research and development. All quantitative data are presented in structured tables, and key biological pathways are visualized using diagrams.

Chemical Structure and Properties

This compound is a derivative of fluprostenol, a potent synthetic analogue of prostaglandin F2α. The core structure features a cyclopentane (B165970) ring with two hydroxylated side chains, characteristic of prostaglandins. The modification in this compound is the conversion of the carboxylic acid moiety of fluprostenol into a methyl amide group.

Chemical Structure:

-

IUPAC Name: N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1]

-

Molecular Formula: C₂₄H₃₂F₃NO₅[1]

-

SMILES: CNC(=O)CCC/C=C\C[C@@H]1--INVALID-LINK--COC2=CC=CC(C(F)(F)F)=C2">C@@H--INVALID-LINK--C[C@@H]1O[1]

Physicochemical Properties:

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Weight | 471.5 g/mol | [1] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [1] |

| Appearance | A solution in ethanol | [1] |

Proposed Synthesis

A potential synthetic workflow is outlined below:

Inferred Mechanism of Action and Signaling Pathway

Based on its structural similarity to fluprostenol, this compound is expected to act as a selective agonist at the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Signaling Pathway:

Activation of the FP receptor by an agonist like this compound initiates a well-defined signaling cascade:

-

Receptor Binding: The ligand binds to the FP receptor on the cell surface.

-

G-Protein Activation: The receptor-ligand complex activates the associated Gq protein.

-

PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2]

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3]

-

PKC Activation: The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

This signaling pathway is depicted in the following diagram:

Inferred Biological Activities and Therapeutic Potential

Fluprostenol is a potent luteolytic agent, meaning it induces the regression of the corpus luteum.[4] This activity is central to its use in veterinary medicine for estrous cycle synchronization. Given its structural similarity, this compound is likely to possess similar luteolytic properties.

Furthermore, the isopropyl ester of fluprostenol, known as travoprost, is a clinically approved drug for reducing intraocular pressure in glaucoma patients. This effect is mediated by increasing the uveoscleral outflow of aqueous humor, a process also linked to FP receptor activation. Therefore, this compound may also have potential as an ocular hypotensive agent.

Experimental Protocols

To characterize the pharmacological profile of this compound, the following key experiments, based on standard methodologies for GPCR agonists, are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor antagonist (e.g., [³H]-PGF₂α), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (the concentration that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

A typical workflow for a radioligand binding assay is shown below:

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of this compound to activate the FP receptor and stimulate the production of the second messenger, inositol phosphate (IP).

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the FP receptor and label them overnight with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.

-

Stimulation: Wash the cells and pre-incubate them with a lithium chloride (LiCl) solution (to inhibit inositol monophosphatase). Then, stimulate the cells with varying concentrations of this compound for a defined period.

-

Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid) to lyse the cells and extract the soluble inositol phosphates.

-

Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

-

Quantification: Measure the amount of [³H]-inositol phosphates using a scintillation counter.

-

Data Analysis: Plot the amount of inositol phosphate produced against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Quantitative Data for Fluprostenol (Parent Compound)

The following tables summarize key quantitative data for fluprostenol, which can be used as a benchmark for evaluating this compound.

Table 2: In Vitro Receptor Binding and Functional Activity of Fluprostenol

| Parameter | Species | Receptor | Value | Reference |

| Ki (Binding Affinity) | Human | FP | 49.9 nM | |

| EC₅₀ (Functional Activity) | Human (ocular FP receptors) | FP | 17.5 nM | |

| EC₅₀ (Functional Activity) | Rat (A7r5 cells) | FP | 19.1 nM | |

| EC₅₀ (Functional Activity) | Mouse (3T3 cells) | FP | 37.3 nM | |

| IC₅₀ (Inhibition of Adipose Differentiation) | Rat | - | 3-10 x 10⁻¹¹ M | [5] |

Table 3: In Vivo Luteolytic Activity of Fluprostenol

| Species | Effect | Dosage | Reference |

| Rats | Termination of pregnancy | 270 µg/kg |

Conclusion

This compound is a structurally interesting synthetic prostaglandin analogue. Although direct biological data is currently unavailable, its close relationship to fluprostenol provides a strong basis for predicting its pharmacological profile. It is anticipated to be a potent and selective FP receptor agonist with potential applications in reproductive medicine and ophthalmology. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this compound, facilitating its further investigation and potential development as a therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 3. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Fluprostenol Methyl Amide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a proposed synthesis and characterization workflow for fluprostenol (B1673476) methyl amide. As of this writing, specific published literature detailing the synthesis and full characterization of fluprostenol methyl amide is limited.[1] The methodologies described herein are based on established principles of organic synthesis and analytical chemistry, drawing parallels from the synthesis of related prostaglandin (B15479496) analogs and fatty acid amides.

Introduction

Fluprostenol is a potent synthetic analog of prostaglandin F2α (PGF2α) and acts as a selective agonist for the prostaglandin F receptor (FP receptor).[2] Its isopropyl ester, travoprost, is clinically used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[2] this compound is the methyl amide derivative of fluprostenol. While its specific biological activities are not extensively documented in published literature, its structural similarity to other biologically active prostaglandin amides suggests potential for unique pharmacological properties.[1] This guide provides a comprehensive overview of a plausible synthetic route and a detailed protocol for the characterization of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Formal Name | N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide | [1] |

| Molecular Formula | C₂₄H₃₂F₃NO₅ | [1][3] |

| Molecular Weight | 471.5 g/mol | [1][3] |

| Appearance | A solution in ethanol (B145695) (as supplied by vendors) | [1] |

| Purity | ≥98% (as supplied by vendors) | [4] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned starting from its corresponding carboxylic acid, fluprostenol. The core of this synthesis is the formation of an amide bond between the carboxyl group of fluprostenol and methylamine (B109427). A common and efficient method for this transformation is through the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

The proposed synthetic workflow involves two main stages: activation of the carboxylic acid and subsequent amidation.

Caption: Proposed synthesis workflow for this compound from fluprostenol.

Materials:

-

Fluprostenol

-

N,N-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Hydroxybenzotriazole (HOBt)

-

Methylamine (2.0 M solution in THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of fluprostenol (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add DIPEA (3 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents).

-

Activation: Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

-

Amidation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a 2.0 M solution of methylamine in THF (1.5 equivalents).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Caption: Comprehensive workflow for the analytical characterization of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the prostaglandin backbone, the trifluoromethylphenoxy group, and the newly introduced methyl amide group. Key signals would include multiplets for the vinyl protons, signals for the protons on the cyclopentane (B165970) ring, a doublet for the N-methyl group, and a broad singlet for the amide N-H.

-

¹³C NMR: The carbon NMR spectrum should confirm the presence of all 24 carbon atoms. Diagnostic peaks would include those for the amide carbonyl carbon, the carbons of the trifluoromethyl group, and the aromatic and aliphatic carbons of the main structure.

4.2.2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ESI-TOF) should be used to determine the accurate mass of the molecule, confirming its elemental composition (C₂₄H₃₂F₃NO₅). The expected [M+H]⁺ ion would be observed.

4.2.3. Infrared (IR) Spectroscopy

-

The IR spectrum will provide information about the functional groups present. Key absorption bands to look for include a broad O-H stretch from the hydroxyl groups, a C=O stretch from the amide carbonyl, an N-H stretch from the amide, and C-F stretching bands from the trifluoromethyl group.

4.2.4. High-Performance Liquid Chromatography (HPLC)

-

HPLC analysis should be performed to determine the purity of the synthesized compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% formic acid) can be used. The purity is determined by the peak area percentage of the main product.

The following table summarizes the expected outcomes from the characterization experiments.

| Analysis | Expected Result |

| ¹H NMR | Characteristic shifts for prostaglandin backbone, trifluoromethylphenoxy group, and a doublet for the N-methyl group. |

| ¹³C NMR | Approximately 24 distinct carbon signals, including an amide carbonyl peak. |

| HRMS (ESI) | Calculated m/z for [C₂₄H₃₂F₃NO₅ + H]⁺ = 472.2305; Found = 472.23xx |

| IR (cm⁻¹) | ~3300 (O-H, N-H stretch), ~1640 (C=O amide I), ~1550 (N-H bend amide II), ~1250 (C-F stretch) |

| HPLC Purity | >98% |

Biological Activity and Signaling Pathways

Fluprostenol, the parent compound, is a potent FP receptor agonist. Activation of the FP receptor typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C.

While the specific biological activity of this compound has not been reported, it is plausible that it retains affinity for the FP receptor.[1] Further research would be required to determine its binding affinity, efficacy, and potential downstream signaling effects.

Caption: Canonical signaling pathway of the prostaglandin F (FP) receptor.

Conclusion

This technical guide outlines a robust and plausible approach for the synthesis and comprehensive characterization of this compound. The proposed methods are based on well-established chemical principles and analytical techniques commonly employed in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable further investigation into its pharmacological profile and potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols as needed for their specific laboratory settings.

References

Fluprostenol Methyl Amide: A Technical Guide for Researchers

Disclaimer: There are no published reports on the biological activity of Fluprostenol (B1673476) methyl amide.[1] This guide synthesizes information on its parent compound, Fluprostenol, and other prostaglandin (B15479496) F2α (PGF2α) analogs to provide a foundational understanding for research and development professionals. The experimental data and protocols detailed herein are based on studies of closely related compounds and should be adapted and validated for Fluprostenol methyl amide.

Introduction

This compound is a synthetic analog of prostaglandin F2α.[1] It is structurally derived from Fluprostenol, a potent agonist of the prostaglandin F (FP) receptor.[2] PGF2α analogs are a class of compounds with significant therapeutic applications, including in ophthalmology for the treatment of glaucoma and in veterinary medicine for reproductive management.[1][3] This document provides a comprehensive overview of the anticipated core pharmacology, mechanism of action, and relevant experimental methodologies for the study of this compound, based on the well-established characteristics of Fluprostenol and other PGF2α analogs.

Chemical Structure:

-

Formal Name: N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1]

-

Molecular Formula: C24H32F3NO5[1]

Core Pharmacology and Mechanism of Action

Fluprostenol and its analogs exert their biological effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR).[2][4] The binding of an agonist like Fluprostenol to the FP receptor is expected to initiate a cascade of intracellular signaling events.

Receptor Binding and Activation

Fluprostenol is a high-affinity agonist at the FP receptor. While specific binding data for this compound is unavailable, the data for Fluprostenol provides a strong reference point.

Table 1: Receptor Binding and Potency of Fluprostenol and Related Analogs

| Compound | Receptor | Assay Type | Value | Species | Reference |

| (+)-Fluprostenol | FP | Ki | 49.9 nM | Human (cloned) | |

| (+)-Fluprostenol | FP | EC50 | 2.4 nM | Human (cloned) | |

| Fluprostenol | FP | IC50 (PGF2α binding) | 3.5 nM | Human | [2] |

| Fluprostenol | FP | IC50 (PGF2α binding) | 7.5 nM | Rat | [2] |

| AL-5848 (Travoprost acid) | FP | Kd | 33.8 nM | Bovine | [5] |

Signaling Pathways

Activation of the FP receptor by PGF2α analogs typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[6]

Furthermore, studies on PGF2α and its analogs have demonstrated the involvement of other downstream signaling pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7]

Signaling Pathway Diagram:

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Receptor Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Experimental Workflow:

Caption: Receptor Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the FP receptor (e.g., bovine corpus luteum, HEK293 cells transfected with the human FP receptor) in a suitable buffer.[5] Centrifuge the homogenate to pellet the membranes, then resuspend in assay buffer.

-

Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α or [3H]AL-5848), and varying concentrations of this compound.[5]

-

Incubation: Incubate the mixture at a specified temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 275 minutes).[5]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate an increase in intracellular calcium, a key event in FP receptor signaling.

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor (e.g., human trabecular meshwork cells, A7r5 cells) in a suitable medium.[8]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.[8]

-

Assay: Place the dye-loaded cells in a fluorometric imaging plate reader or a fluorescence microscope.

-

Stimulation: Add varying concentrations of this compound to the cells and monitor the change in fluorescence intensity over time.

-

Data Analysis: Quantify the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK1/2 signaling pathway following stimulation with this compound.

Methodology:

-

Cell Treatment: Culture cells expressing the FP receptor and treat them with varying concentrations of this compound for different time points (e.g., 0, 5, 10, 20 minutes).[6]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

Quantitative Data Summary

The following table summarizes key quantitative data for Fluprostenol and related PGF2α analogs. This data can serve as a benchmark for future studies on this compound.

Table 2: Functional Potency of PGF2α Analogs

| Compound | Assay | Cell/Tissue Type | EC50/IC50 | Species | Reference |

| (+)-Fluprostenol | Intracellular Calcium Mobilization | Cloned human ocular FP receptors | 17.5 nM | Human | |

| (+)-Fluprostenol | Intracellular Calcium Mobilization | Rat A7r5 cells | 19.1 nM | Rat | |

| (+)-Fluprostenol | Intracellular Calcium Mobilization | Mouse 3T3 cells | 37.3 nM | Mouse | |

| PGF2α | PGE2 Release | Cat iris | 45 nM | Cat | [9] |

| Fluprostenol | Inhibition of Adipose Differentiation | Rat adipose precursor cells | 30-100 pM | Rat | [2] |

Conclusion

This compound, as a close analog of Fluprostenol, is anticipated to be a potent and selective FP receptor agonist. The technical information and experimental protocols provided in this guide offer a solid framework for initiating research into its specific biological activities. Future studies should focus on determining its receptor binding affinity, functional potency in cell-based assays, and in vivo efficacy in relevant animal models. Such research will be crucial in elucidating the therapeutic potential of this novel compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 5. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A prostaglandin f(2alpha) analog induces suppressors of cytokine signaling-3 expression in the corpus luteum of the pregnant rat: a potential new mechanism in luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Evaluation of Fluprostenol Methyl Amide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature specifically detailing the in vitro biological activity of Fluprostenol methyl amide is not currently available.[1] This guide is therefore based on the extensive in vitro studies of its parent compound, Fluprostenol, a potent and selective prostaglandin (B15479496) F2α (FP) receptor agonist.[2][3] The experimental protocols and expected outcomes described herein are predicated on the structural similarity between Fluprostenol and its methyl amide analog.

Introduction

This compound is a synthetic analog of Fluprostenol, which itself is a potent analog of the endogenous prostaglandin F2α (PGF2α).[1][4] PGF2α and its analogs exert their diverse physiological effects primarily through the activation of the prostaglandin F2α receptor, commonly known as the FP receptor.[5][6] The FP receptor is a G-protein coupled receptor (GPCR) that is a key therapeutic target for conditions such as glaucoma, where its activation leads to a reduction in intraocular pressure.[5][7]

This technical guide provides a comprehensive overview of the essential in vitro studies required to characterize the pharmacological profile of this compound. It details the expected mechanism of action, downstream signaling pathways, and provides standardized experimental protocols for its evaluation.

Core Mechanism of Action: FP Receptor Activation

This compound is expected to act as an agonist at the FP receptor. Upon binding, it would induce a conformational change in the receptor, leading to the activation of coupled intracellular G-proteins and the initiation of downstream signaling cascades. The primary G-protein coupled to the FP receptor is Gq.[5][8]

Downstream Signaling Pathways

Activation of the FP receptor by an agonist predominantly initiates the Gq signaling pathway. However, evidence also suggests potential coupling to other G-proteins like Gi and G12/G13.[5]

3.1 Primary Gq Pathway

The canonical signaling pathway activated by FP receptor agonists involves the Gq protein, which in turn activates phospholipase C (PLC).[5][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] The subsequent rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 4. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. repository.arizona.edu [repository.arizona.edu]

- 9. Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Derivative: A Technical Examination of Fluprostenol and the Quest for Fluprostenol Methyl Amide

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

Fluprostenol (B1673476), a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), has carved a significant niche in both veterinary and clinical medicine. Its isopropyl ester, travoprost (B1681362), is a widely recognized therapeutic agent for glaucoma, effectively reducing intraocular pressure.[1][2] This technical guide delves into the discovery, history, and pharmacological profile of fluprostenol, while also addressing the current state of knowledge regarding its methyl amide derivative, fluprostenol methyl amide. While the parent compound is well-documented, its methyl amide analog remains a compound with no published reports on its biological activity, presenting a unique case study in drug analog exploration.[1]

Discovery and History of Fluprostenol

The development of fluprostenol is rooted in the broader exploration of prostaglandin analogs for various therapeutic applications. Prostaglandins (B1171923), a group of lipid compounds, are involved in a wide array of physiological processes, including inflammation, blood flow, and the contraction of smooth muscle. The discovery that PGF2α induces luteolysis (the degradation of the corpus luteum) spurred the development of synthetic analogs with enhanced potency and stability for use in veterinary medicine to synchronize estrus in livestock.[1]

Fluprostenol emerged from this research as a potent luteolytic agent.[1] Subsequently, the therapeutic potential of F-series prostaglandin analogs in ophthalmology was investigated, leading to the development of travoprost, the isopropyl ester of fluprostenol.[1] Travoprost was found to be an effective ocular hypotensive drug, functioning as a prodrug that is hydrolyzed in the eye to the active compound, fluprostenol.[2]

Physicochemical Properties

A clear distinction in the available data exists between fluprostenol and its methyl amide derivative. While comprehensive data for fluprostenol is readily available, this compound is primarily characterized by its chemical formula and molecular weight.

| Property | Fluprostenol | This compound |

| Formal Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid | N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide |

| Molecular Formula | C23H29F3O6 | C24H32F3NO5 |

| Molecular Weight | 458.47 g/mol [3] | 471.5 g/mol [1] |

| CAS Number | 54276-17-4[3] | Not available |

Synthesis of Fluprostenol and its Analogs

The synthesis of fluprostenol and other F-series prostaglandins is a complex, multi-step process. A chemoenzymatic approach has been developed for the unified synthesis of several prostaglandins, including fluprostenol.[4] This method highlights the use of biocatalysis to achieve high stereoselectivity, a crucial aspect of prostaglandin synthesis.

A generalized workflow for the chemoenzymatic synthesis of fluprostenol is outlined below. The synthesis of this compound would likely involve a final amidation step from the fluprostenol carboxylic acid, a common transformation in medicinal chemistry to alter the physicochemical properties of a compound, such as its solubility and cell permeability.

Experimental Protocols: Key Synthesis Steps[4]

-

Biocatalytic Desymmetrization: A Baeyer-Villiger monooxygenase is used to catalyze the stereoselective oxidation of a bicyclic ketone to a lactone intermediate. The reaction is typically carried out in a buffered aqueous solution with the enzyme and a suitable cofactor regeneration system.

-

Ketoreductase-catalyzed Diastereoselective Reduction: An enone intermediate is reduced to the corresponding alcohol using a ketoreductase (KRED) enzyme. This step is critical for establishing the correct stereochemistry of the ω-side-chain. The reaction is generally performed in a buffer with the enzyme, the substrate, and a cofactor like NADPH.

Mechanism of Action of Fluprostenol

As a PGF2α analog, fluprostenol primarily exerts its effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][5] Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses depending on the tissue type.

In the eye, the binding of fluprostenol to the FP receptor in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for its intraocular pressure-lowering effect.[6] This is thought to involve the remodeling of the extracellular matrix.

Pharmacological Data of Fluprostenol

The biological activity of fluprostenol has been characterized in various in vitro assays. The following table summarizes key pharmacological data for fluprostenol.

| Parameter | Value | Cell/Receptor System | Reference |

| Ki | 49.9 nM | FP Receptor | [3] |

| EC50 | 2.4 nM | FP Receptor | [3] |

| EC50 (Ca2+ mobilization) | 17.5 nM | Cloned human ocular FP receptors | [3] |

| EC50 (Ca2+ mobilization) | 19.1 nM | Rat A7r5 cells | [3] |

| EC50 (Ca2+ mobilization) | 37.3 nM | Mouse 3T3 cells | [3] |

The Unexplored Frontier: this compound

As previously stated, there is a conspicuous absence of published biological data for this compound.[1] This lack of information means that its pharmacological profile, including its receptor binding affinity, potency, and potential therapeutic effects, remains unknown. The synthesis of such an analog is a common strategy in drug discovery to modulate properties like metabolic stability, solubility, and receptor interaction. It is plausible that this compound has been synthesized for research purposes, but the findings have not been publicly disclosed.

Conclusion

Fluprostenol stands as a testament to the successful translation of basic prostaglandin research into valuable therapeutic agents. Its journey from a veterinary luteolytic agent to a cornerstone of glaucoma management, via its prodrug travoprost, highlights the power of analog development. While the story of fluprostenol is well-documented, the case of this compound underscores the vast, unexplored chemical space that surrounds established drugs. For researchers and drug development professionals, the absence of data on this particular derivative serves as a reminder of the countless potential molecules that await investigation, each holding the possibility of new therapeutic discoveries. Future research is needed to elucidate the biological activity of this compound and determine if it holds any advantages over its well-characterized parent compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

The Prostaglandin F2α Analogue, Fluprostenol Methyl Amide: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the therapeutic potential of Fluprostenol methyl amide based on the known pharmacology of its parent compound, Fluprostenol, and other prostaglandin (B15479496) F2α (PGF2α) analogues. As of the writing of this guide, there are no published reports on the direct biological activity of this compound itself.[1] The information presented herein is an extrapolation and should be interpreted with caution.

Introduction

This compound is a synthetic analogue of prostaglandin F2α (PGF2α). It is the methyl amide derivative of Fluprostenol, a potent agonist of the prostaglandin F (FP) receptor.[1] The isopropyl ester of Fluprostenol, known as Travoprost, is a widely used medication for the treatment of glaucoma and ocular hypertension.[1] Like other PGF2α analogues, Fluprostenol and its derivatives are thought to exert their therapeutic effects primarily through the activation of the FP receptor, a G-protein coupled receptor (GPCR). This guide provides an in-depth overview of the mechanism of action, potential therapeutic applications, and relevant experimental methodologies for studying compounds in this class.

Mechanism of Action: FP Receptor Signaling

Fluprostenol and related PGF2α analogues are selective agonists for the FP receptor. The FP receptor is primarily coupled to the Gq/11 family of G proteins.[2][3][4][5] Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a downstream signaling cascade.

The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9][10]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][7][8] The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and modulation of gene expression.[7]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Fluprostenol and other clinically relevant PGF2α analogues at the FP receptor. This data is crucial for comparing the relative potency and selectivity of these compounds.

Table 1: FP Receptor Binding Affinities (Ki) of Prostaglandin F2α Analogues

| Compound | Ki (nM) | Species | Reference(s) |

| (+)-Fluprostenol | 49.9 | Human | [3] |

| Travoprost acid | 35 | Human | [5] |

| Latanoprost acid | 98 | Human | [5] |

| Bimatoprost acid | 59 - 83 | Human | [5][11][12] |

| Bimatoprost | 6310 - 9250 | Human | [12] |

Table 2: FP Receptor Functional Potencies (EC50) of Prostaglandin F2α Analogues

| Compound | EC50 (nM) | Assay Type | Cell Line | Reference(s) |

| (+)-Fluprostenol | 2.4 | Calcium Mobilization | Cloned human ocular FP receptors | [3] |

| (+)-Fluprostenol | 6.1 | Phosphoinositide Turnover | Cloned human ciliary body FP receptors | [2] |

| Travoprost acid | 3.2 | Phosphoinositide Turnover | Cloned human ciliary body FP receptors | [2] |

| Travoprost (isopropyl ester) | 42.3 | Phosphoinositide Turnover | Cloned human ciliary body FP receptors | [2] |

| Latanoprost acid | 54.6 | Phosphoinositide Turnover | Cloned human ciliary body FP receptors | [2] |

| Latanoprost (isopropyl ester) | 126 | Phosphoinositide Turnover | Cloned human ciliary body FP receptors | [2] |

| Bimatoprost acid | 5.8 | Phosphoinositide Turnover | Cloned human ciliary body FP receptors | [2] |

| Bimatoprost | 694 | Phosphoinositide Turnover | Cloned human ciliary body FP receptors | [2] |

| Bimatoprost | 3070 | Calcium Mobilization | HEK-293 cells with cloned human ciliary body FP receptor | [12] |

Potential Therapeutic Application: Glaucoma

The primary therapeutic application for potent FP receptor agonists is in the management of glaucoma and ocular hypertension.

Mechanism in Glaucoma: In the eye, FP receptor agonists are believed to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor, the fluid that fills the front part of the eye. This is primarily achieved by enhancing the uveoscleral outflow pathway, and to a lesser extent, by affecting the trabecular meshwork outflow. The exact cellular mechanisms involve the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, which reduces resistance to aqueous humor outflow.

Clinical Efficacy of Related Compounds: Clinical trials have consistently demonstrated the efficacy of PGF2α analogues in lowering IOP.

-

Travoprost: The prodrug of Fluprostenol, has been shown to provide statistically significant and clinically relevant reductions in mean IOP, ranging from 6.5 to 9.0 mmHg in most studies.

-

Latanoprost: In a 6-month study, Latanoprost 0.005% once daily reduced diurnal IOP from 25.2 mmHg to 16.7 mmHg (a 33.7% reduction).[13] Another year-long study in Japanese patients showed an IOP reduction of 5.4 ± 2.9 mmHg from a baseline of 23.5 ± 2.2 mmHg.[14]

-

Bimatoprost: A large-scale open-label clinical trial showed that after 30 days of therapy, the mean IOP was reduced by 4.6 mmHg (a 19.3% reduction) from a baseline of 21.9 mmHg.[6]

Given that Fluprostenol is the active metabolite of Travoprost, it is reasonable to infer that this compound, if appropriately delivered and metabolized, would exhibit similar IOP-lowering effects.

Experimental Protocols

Radioligand Binding Assay for FP Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the FP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor. This typically involves homogenization of the cells or tissue in a lysis buffer, followed by centrifugation to pellet the membranes. The membrane pellet is then resuspended in a suitable buffer.[15]

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., this compound).[12][15]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[15]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[15]

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[15]

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the FP receptor (e.g., HEK-293 cells transfected with the human FP receptor) are cultured in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of the test compound are added to the wells.[12]

-

Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[12]

-

Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.[12]

Trabecular Meshwork (TM) Contractility Assay

This ex vivo assay assesses the effect of a compound on the contractility of the trabecular meshwork, a key tissue involved in aqueous humor outflow.

Methodology:

-

Tissue Preparation: Strips of trabecular meshwork are dissected from animal or human donor eyes and mounted in an organ bath or on a force transducer.

-

Contraction Induction: A contractile agent, such as endothelin-1, is added to the bath to induce a stable contraction of the TM strips.

-

Compound Application: The test compound is then added to the bath, and the change in isometric tension of the TM strips is recorded.

-

Data Analysis: The ability of the compound to relax the pre-contracted TM strips is quantified and compared to a vehicle control.

Preclinical Experimental Workflow for Glaucoma Drug Evaluation

The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like this compound for its potential as a glaucoma therapeutic.

Conclusion

This compound, as a close analogue of the potent FP receptor agonist Fluprostenol, holds significant therapeutic potential, particularly in the field of ophthalmology for the treatment of glaucoma. Its presumed mechanism of action via the FP receptor-Gq-PLC signaling pathway is well-established for this class of compounds and is a validated target for IOP reduction. While direct biological data on the methyl amide derivative is currently lacking, the extensive research on related PGF2α analogues provides a strong foundation for its further investigation. The experimental protocols and preclinical workflow outlined in this guide offer a roadmap for the systematic evaluation of this compound and other novel FP receptor agonists. Future studies are warranted to characterize the specific pharmacological profile of this compound and to determine its efficacy and safety in relevant preclinical models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. google.com [google.com]

- 8. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 9. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phospholipase C IP3 DAG Pathway | PPTX [slideshare.net]

- 11. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. scbt.com [scbt.com]

- 14. caymanchem.com [caymanchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

Fluprostenol Methyl Amide: A Technical Overview of Receptor Interaction and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluprostenol (B1673476) methyl amide is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). While it is structurally related to potent prostaglandin F (FP) receptor agonists like fluprostenol, a comprehensive search of the scientific literature reveals a notable absence of published studies on the biological activity and receptor binding affinity of fluprostenol methyl amide itself.[1] This guide, therefore, provides a detailed examination of the well-characterized parent compound, fluprostenol (also known as travoprost (B1681362) acid), to offer a predictive framework for the potential interactions of its methyl amide derivative. The focus will be on receptor binding affinity, downstream signaling cascades, and the experimental protocols used to determine these characteristics.

Receptor Binding Affinity of Fluprostenol

Fluprostenol is a high-affinity and selective agonist for the prostaglandin F (FP) receptor.[2][3] Its binding characteristics have been evaluated across various prostaglandin receptor subtypes. The data presented below is for travoprost acid ([+]-fluprostenol), the active form of the glaucoma medication travoprost.

Table 1: Receptor Binding Affinity (Ki) of Travoprost Acid ([+]-Fluprostenol) for Prostanoid Receptors

| Receptor Subtype | Ki (nM) |

| FP | 35 ± 5 |

| EP1 | 9540 |

| EP3 | 3501 |

| DP | 52,000 |

| EP4 | 41,000 |

| IP | > 90,000 |

| TP | 121,000 |

Data sourced from Sharif, N.A., et al. (2003).[4]

The data clearly indicates that travoprost acid is a highly selective agonist for the FP receptor, with significantly lower affinity for other prostanoid receptors.[4]

Table 2: Agonist Potency (EC50) of Travoprost Acid at the FP Receptor in Various Cell Types

| Cell Type | EC50 (nM) |

| Human Ciliary Muscle | 1.4 |

| Human Trabecular Meshwork | 3.6 |

| Mouse Fibroblasts | 2.6 |

| Rat Aortic Smooth Muscle | 2.6 |

Data sourced from Sharif, N.A., et al. (2003).[4]

Experimental Protocols

The following sections detail standardized methodologies for conducting receptor binding and functional assays for prostaglandin analogs like fluprostenol.

Radioligand Binding Assay

This protocol outlines a typical competitive binding assay to determine the binding affinity (Ki) of a test compound against a specific prostaglandin receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the FP receptor.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human FP receptor.

-

Radioligand, e.g., [³H]-PGF2α.

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of unlabeled PGF2α).

-

Assay buffer (e.g., Tris-HCl with MgCl2 and EDTA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, [³H]-PGF2α, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled PGF2α.

-

Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Receptor Binding Assay.

FP Receptor Signaling Pathway

The prostaglandin F (FP) receptor is a G protein-coupled receptor (GPCR).[5][6] Upon agonist binding, it primarily couples to the Gq family of G proteins, initiating a well-defined signaling cascade.[6][7]

Key Steps in FP Receptor Signaling:

-

Agonist Binding: Fluprostenol binds to the FP receptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[8][9]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.

-

Downstream Cellular Responses: Activated PKC phosphorylates various target proteins, leading to a range of cellular responses, including smooth muscle contraction, cell proliferation, and gene expression changes.[6]

Caption: FP Receptor Gq-PLC Signaling Pathway.

Conclusion

While direct experimental data for this compound is currently unavailable in public literature, the extensive research on its parent compound, fluprostenol, provides a strong foundation for predicting its pharmacological profile. It is highly probable that this compound will also act as a selective FP receptor agonist, initiating the Gq/PLC signaling cascade. The experimental protocols detailed in this guide offer a clear roadmap for researchers to empirically determine the binding affinity and functional potency of this and other novel prostaglandin analogs, thereby contributing to the development of new therapeutics targeting the prostaglandin signaling system.

References

- 1. caymanchem.com [caymanchem.com]

- 2. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

Fluprostenol in Lipid Biochemistry Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there are no published reports on the specific biological activity of Fluprostenol (B1673476) methyl amide. This guide will focus on the well-researched parent compound, Fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist. The information presented herein on Fluprostenol provides a foundational understanding that can inform potential future investigations into its methyl amide analog.

Introduction to Fluprostenol

Fluprostenol is a synthetic analog of prostaglandin F2α (PGF2α), a key lipid mediator in various physiological processes.[1][2] As a potent and selective agonist for the prostaglandin F (FP) receptor, Fluprostenol has been instrumental in elucidating the role of the PGF2α signaling pathway in diverse biological systems.[3][4] Its applications span from veterinary medicine, where it is used as a luteolytic agent, to ophthalmology, where its isopropyl ester prodrug, travoprost, is a first-line treatment for glaucoma and ocular hypertension by reducing intraocular pressure.[1][2]

The study of Fluprostenol provides a critical framework for understanding how prostanoids modulate cellular function, particularly within the realm of lipid biochemistry. Its actions are primarily mediated through the activation of G-protein coupled FP receptors, initiating a cascade of intracellular signaling events.

Mechanism of Action and Signaling Pathways

Fluprostenol exerts its biological effects by binding to and activating the FP receptor, a member of the Gq-coupled receptor family.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[7][8] The resulting increase in cytosolic calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of downstream cellular responses. These can include smooth muscle contraction, modulation of ion channels, and regulation of gene expression.[1][6] In some cellular contexts, the PGF2α-FP receptor pathway can also trans-activate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway, thereby influencing cell proliferation.[5]

Quantitative Data for Fluprostenol

The following table summarizes key quantitative parameters for Fluprostenol's interaction with the FP receptor from various studies. These values are crucial for designing experiments and understanding the compound's potency and selectivity.

| Parameter | Species | Cell/Tissue Type | Value | Reference |

| Ki | Human | Cloned FP Receptor | 35 ± 5 nM | [4] |

| IC50 | Human | FP Receptor Binding | 3.5 nM | [3] |

| IC50 | Rat | FP Receptor Binding | 7.5 nM | [3] |

| EC50 | Human | Ciliary Muscle Cells | 1.4 nM | [4] |

| EC50 | Human | Trabecular Meshwork Cells | 3.6 nM | [4] |

| EC50 | Mouse | 3T3 Fibroblasts | 2.6 nM | [4] |

| EC50 | Rat | Aortic Smooth Muscle Cells | 2.6 nM | [4] |

| IC50 | Rat | Adipose Precursor Differentiation | 0.03-0.1 nM | [3][9] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize FP receptor agonists like Fluprostenol. These protocols would be applicable for the future study of Fluprostenol methyl amide.

Phosphoinositide (PI) Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), a direct downstream product of PLC activation, to quantify FP receptor agonism.

Methodology:

-

Cell Culture: Culture human trabecular meshwork (h-TM) cells or other cells expressing the FP receptor (e.g., A7r5 cells) in appropriate media.

-

Radiolabeling: Incubate confluent cell monolayers with [3H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate with a LiCl-containing buffer. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Agonist Treatment: Treat the cells with varying concentrations of Fluprostenol for a defined period (e.g., 60 minutes).

-

Extraction: Terminate the incubation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Purification: Isolate the total water-soluble [3H]-IPs from the cell lysates using anion-exchange chromatography (e.g., Dowex columns).[10]

-

Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.

-

Data Analysis: Plot the [3H]-IP accumulation against the logarithm of the agonist concentration to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following FP receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing the FP receptor onto black-walled, clear-bottom microplates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.[8]

-

Incubation: Allow the dye to de-esterify within the cells, becoming fluorescent upon binding to calcium.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Agonist Addition: Add varying concentrations of Fluprostenol to the wells and immediately begin recording the fluorescence signal over time.

-

Data Analysis: The peak fluorescence intensity following agonist addition corresponds to the maximum calcium release. Plot the peak fluorescence (minus baseline) against the logarithm of the agonist concentration to calculate the EC50.

Trabecular Meshwork (TM) Contractility Assay

This ex vivo assay assesses the functional effect of FP receptor agonists on the contractility of TM tissue, which is relevant to their mechanism in glaucoma.

Methodology:

-

Tissue Preparation: Isolate bovine or human TM strips and mount them in an organ bath system connected to a force-length transducer.[8][11]

-

Equilibration: Equilibrate the tissue strips under a baseline tension in a physiological salt solution, bubbled with carbogen (B8564812) (95% O2, 5% CO2).

-

Induction of Contraction: Induce a stable contraction using an agent like endothelin-1 (B181129) (ET-1).[8][11]

-

Agonist Treatment: Pre-incubate the tissue with Fluprostenol before adding the contractile agent, or add Fluprostenol after a stable contraction is achieved, to measure its inhibitory or relaxant effects.

-

Data Recording: Continuously record the isometric force generated by the tissue strips.

-

Data Analysis: Quantify the change in contractile force in the presence of the FP receptor agonist compared to the control (ET-1 alone).

The Role of the Methyl Amide Moiety: A Biochemical Perspective

While no specific data exists for this compound, we can speculate on the potential biochemical implications of this modification based on the broader understanding of fatty acid amides (FAAs).[12][13]

FAAs are a class of endogenous signaling lipids that includes well-known molecules like anandamide (B1667382) and oleamide.[12][14] The amide group can significantly alter the physicochemical properties of a molecule compared to its carboxylic acid counterpart.

-

Metabolic Stability: The amide bond is generally more resistant to enzymatic hydrolysis than an ester bond. Fatty acid amides are primarily degraded by fatty acid amide hydrolase (FAAH).[14] Modifying Fluprostenol to a methyl amide could potentially alter its metabolic profile, possibly leading to a longer duration of action compared to the free acid.

-

Receptor Interaction: The replacement of the carboxylate group with a methyl amide changes the hydrogen bonding potential and overall polarity of the ligand. This could influence its binding affinity and selectivity for the FP receptor and potentially other prostanoid receptors.

-

Cellular Permeability: The modification could affect the molecule's ability to cross cell membranes, which might influence its bioavailability and access to intracellular targets.

The study of other prostaglandin amides, such as Bimatoprost (an ethyl amide), has shown that they can act as potent FP receptor agonists, sometimes with unique pharmacological profiles.[4][15] Therefore, it is plausible that this compound would retain activity at the FP receptor, but its precise potency, efficacy, and metabolic fate would require empirical investigation using the protocols outlined above.

Conclusion

Fluprostenol is a powerful pharmacological tool for investigating the PGF2α signaling pathway in lipid biochemistry. Its well-characterized activity as a potent FP receptor agonist provides a solid foundation for understanding its physiological and pathological roles. While its methyl amide derivative remains uncharacterized, the established methodologies for studying FP receptor agonists, combined with a general understanding of fatty acid amide biochemistry, provide a clear roadmap for future research. Such studies will be essential to determine if this modification offers any therapeutic advantages or novel pharmacological properties.

References

- 1. What are PGF2α agonists and how do they work? [synapse.patsnap.com]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of prostaglandin F2 alpha and histamine-induced contractions in human chorionic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid amide - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluprostenol Methyl Amide

Disclaimer: There are no published reports on the biological activity of fluprostenol (B1673476) methyl amide.[1] The following application notes and protocols are based on the well-characterized parent compound, fluprostenol, and are provided as a guide for the initial investigation of fluprostenol methyl amide. Researchers should adapt these protocols as necessary for their specific experimental setup.

Product Information: this compound

This compound is the N-methyl amide analog of fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist.[1] The methyl amide modification of the terminal carboxyl group may alter the compound's solubility, metabolic stability, and pharmacokinetic profile compared to fluprostenol.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | N-methyl-9α,11α,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide[1] |

| Molecular Formula | C₂₄H₃₂F₃NO₅[1][2] |

| Formula Weight | 471.5 g/mol [1][2] |

| Purity | ≥98% |

| Formulation | A solution in ethanol[1] |

| Solubility | DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 1 mg/mL[1] |

| Storage | -20°C[1] |

| Stability | ≥ 2 years[1] |

Biological Context and Hypothesized Activity

Fluprostenol is a high-affinity FP prostaglandin receptor agonist. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins to initiate a signaling cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium.[3][4] This signaling pathway is involved in various physiological processes, including smooth muscle contraction and the regulation of intraocular pressure (IOP).[3][4]

It is hypothesized that this compound will also act as an FP receptor agonist. Its potency and efficacy relative to fluprostenol would need to be determined experimentally. The isopropyl ester of fluprostenol, travoprost, is an effective ocular hypotensive drug used in the treatment of glaucoma.[1]

Quantitative Data for Fluprostenol (Parent Compound)

The following table summarizes the reported in vitro activity of fluprostenol, which can serve as a benchmark for evaluating this compound.

Table 2: In Vitro Activity of (+)-Fluprostenol

| Parameter | Species/Cell Line | Value | Reference |

| Ki | Human FP Receptor | 49.9 nM | |

| IC₅₀ | Human FP Receptor | 3.5 nM | [5][6] |

| IC₅₀ | Rat FP Receptor | 7.5 nM | [5][6] |

| EC₅₀ | Cloned Human Ocular FP Receptors | 17.5 nM | |

| EC₅₀ | Rat A7r5 Cells | 19.1 nM | |

| EC₅₀ | Mouse 3T3 Cells | 37.3 nM |

Experimental Protocols

The following are detailed protocols for the initial characterization of a novel prostaglandin analog like this compound.

Protocol 1: Competitive Radioligand Binding Assay for FP Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

[³H]-Latanoprost or other suitable radioligand

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4

-

This compound (test compound)

-

PGF2α or Fluprostenol (unlabeled competitor)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture HEK293-FP cells and harvest. Homogenize cells in ice-cold binding buffer and centrifuge. Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes, [³H]-Latanoprost (e.g., 5 nM final concentration), and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-Latanoprost, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

-

Competition: Cell membranes, [³H]-Latanoprost, and serial dilutions of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Intracellular Calcium Mobilization Assay for Functional Potency

This protocol measures the ability of this compound to stimulate the FP receptor and elicit a functional response, determining its potency (EC₅₀).

Materials:

-

HEK293 or CHO cells stably expressing the human FP receptor

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

-

This compound (test compound)

-

PGF2α or Fluprostenol (positive control)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed the FP receptor-expressing cells into 96-well plates and grow to 80-90% confluency.

-

Dye Loading: Remove the culture medium and add Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with the assay buffer to remove excess dye. Add fresh assay buffer to each well.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer at a concentration 5x the final desired concentration.

-

Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

Inject the compound dilutions into the wells and continue to record the fluorescence intensity for at least 2-3 minutes.

-

-

Data Analysis:

-

Determine the maximum change in fluorescence from baseline for each well.

-

Plot the fluorescence change against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Visualizations

FP Receptor Signaling Pathway

Caption: FP Receptor Gq signaling pathway.

Experimental Workflow for Characterization

References

Application Notes and Protocols for Fluprostenol Methyl Amide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476) methyl amide is a synthetic analog of fluprostenol, which is a potent F-series prostaglandin (B15479496) analog.[1] Like its parent compound, fluprostenol methyl amide is expected to act as a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2][3] Activation of the FP receptor initiates a signaling cascade that can influence a variety of cellular processes, including differentiation, proliferation, and contraction.[4][5][6] While there are no published reports on the specific biological activity of this compound, its structural similarity to fluprostenol suggests it may be a valuable tool for studying FP receptor-mediated signaling pathways in various in vitro models.[1]